molecular formula C₅¹³C₅H₁₂FN₃O₆ B1151077 T-705 Ribofuranose-13C5

T-705 Ribofuranose-13C5

Cat. No.: B1151077
M. Wt: 294.18
Attention: For research use only. Not for human or veterinary use.
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Description

T-705 Ribofuranose-13C5 is a stable isotope-labeled ( 13C5 ) synthetic intermediate used in the preparation of pyrazine-ribofuranose derivatives that function as potent antiviral agents . This compound is a key precursor for 13C5 -labeled analogs of T-705 (Favipiravir), a broad-spectrum antiviral drug . The primary research value of this labeled compound lies in tracing the metabolic fate and activation pathway of the parent drug, Favipiravir. Favipiravir itself is a prodrug that is selectively converted inside host cells to its active ribosyl triphosphate form (T-705 RTP) by intracellular enzymes . The active metabolite T-705 RTP is recognized by the RNA-dependent RNA polymerase (RdRp) of influenza and other RNA viruses as a purine nucleotide analog . It functions by competitively inhibiting the incorporation of natural purine nucleotides (ATP and GTP) into the growing RNA strand, and a single incorporation of T-705 RTP can lead to premature chain termination of viral RNA synthesis, effectively halting viral replication . By utilizing this compound, researchers can synthesize isotopically labeled antiviral compounds to conduct detailed pharmacokinetic, metabolic, and mechanistic studies. This allows for the precise investigation of the drug's activation pathway, its interaction with viral polymerases, and its incorporation into viral RNA, using advanced analytical techniques such as mass spectrometry and NMR.

Properties

Molecular Formula

C₅¹³C₅H₁₂FN₃O₆

Molecular Weight

294.18

Synonyms

6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-13C5-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-13C5-pyrazinecarboxamide

Origin of Product

United States

Chemical Synthesis and Structural Modification Studies

Methodologies for the Synthesis of Favipiravir (B1662787) and its Ribofuranose Precursors

The synthesis of Favipiravir and its nucleoside precursors has evolved significantly since its initial discovery, with researchers developing more efficient and scalable routes.

Four-Step Synthesis Routes from Pyrazine (B50134) Derivatives

Early syntheses of Favipiravir were often lengthy and low-yielding. However, more recent methodologies have focused on concise, four-step sequences starting from readily available pyrazine derivatives. One such route begins with commercially available 3-hydroxypyrazine-2-carboxylic acid, which undergoes amidation, nitration, reduction of the nitro group, and finally, fluorination to yield Favipiravir. Another efficient four-step synthesis has been developed starting from 6-bromo-3-hydroxypyrazine-2-carboxamide.

An alternative approach utilizes 2-aminopyrazine (B29847) as the starting material. A key intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311), is prepared in four steps: regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination. This intermediate is then converted to Favipiravir through subsequent nucleophilic fluorination, nitrile hydration, and hydroxyl substitution. This method notably avoids the use of hazardous reagents like phosphorus oxychloride. Economical and scalable procedures have been developed that utilize the 3,6-dichloropyrazine-2-carbonitrile intermediate, affording Favipiravir in good yield and high purity without the need for chromatographic purification.

Table 1: Comparison of Selected Four-Step Synthesis Routes for Favipiravir

Starting Material Key Steps Advantages
3-Hydroxypyrazine-2-carboxylic acid Amidation, Nitration, Reduction, Fluorination Utilizes a commercially available starting material.
2-Aminopyrazine Chlorination, Bromination, Cyanation, Sandmeyer Reaction, Fluorination, Hydrolysis Avoids hazardous reagents like POCl3 and offers a good yield.
3,6-Dichloropyrazine-2-carbonitrile Fluorination, Hydroxylation, Nitrile Hydrolysis Economical and scalable, with high purity of the final product.

Ribofuranosylation Reactions for Nucleoside Formation

The synthesis of the ribofuranose form of T-705 is crucial for studying its biological activity and for preparing its active triphosphate metabolite. The formation of the N-glycosidic bond between the pyrazine base and the ribose sugar is a key step.

A common method for this transformation is the Vorbrüggen glycosylation. In this procedure, the silylated pyrazinecarboxamide base is reacted with a per-acylated ribofuranose (like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate. Following the coupling reaction, the protecting groups on the ribose sugar are removed to yield the desired nucleoside.

Researchers have noted that the resulting nucleosidic bond can be unstable under certain conditions, leading to cleavage or decomposition of the heterocyclic base, which presents a challenge in the synthesis and purification process. For instance, standard deacetylation conditions using reagents like methanolic ammonia (B1221849) or sodium methoxide (B1231860) can lead to the decomposition of the T-705 ribonucleoside. Milder, less nucleophilic reagents or alternative procedures like transesterification with dibutyltin (B87310) oxide have been successfully employed to circumvent this issue.

Targeted Synthesis of T-705 Ribofuranose-13C5 and other Isotope-Labeled Analogs

Isotopically labeled compounds are invaluable tools in metabolic studies, pharmacokinetic analyses, and mechanistic investigations using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While isotope-labeled versions of Favipiravir, such as Favipiravir-13C3 and [18F]Favipiravir, have been synthesized for research purposes, specific and detailed synthetic procedures for this compound are not extensively documented in publicly available literature.

However, the synthesis of such a compound would logically follow established principles of isotope labeling and nucleoside chemistry. The general strategy would involve two key stages: the preparation of

Design and Synthesis of Prodrugs and Phosphorylated Intermediates of T-705 Ribofuranose Derivatives for Research Purposes

The development of T-705 (Favipiravir) as an antiviral agent has spurred extensive research into its mechanism of action, which relies on its intracellular conversion to the active form, T-705 ribofuranosyl 5'-triphosphate (T-705-RTP). This metabolic activation pathway, however, can be inefficient, presenting a bottleneck that may limit the compound's therapeutic efficacy. To address this, significant efforts have been directed towards the design and synthesis of prodrugs and phosphorylated intermediates of T-705 ribofuranose and its derivatives. These strategies aim to bypass the rate-limiting enzymatic steps, enhance cellular uptake, and increase the intracellular concentration of the active triphosphate form.

Research in this area has led to the chemical synthesis of a variety of T-705 ribofuranose derivatives, including the corresponding 5'-monophosphate (RMP), 5'-diphosphate (RDP), and 5'-triphosphate (RTP). researchgate.net The synthesis of these phosphorylated intermediates is crucial for in vitro studies of the viral RNA-dependent RNA polymerase (RdRp), the target of T-705-RTP.

A significant focus has been on the development of nucleotide prodrugs, which mask the negative charges of the phosphate (B84403) groups with lipophilic moieties. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active phosphorylated form of the drug. Among the prodrug strategies explored are the cycloSal-, DiPPro-, and TriPPPro-nucleotide approaches. researchgate.net These have been primarily investigated with T-1105, a de-fluoro analogue of T-705, due to the higher chemical stability of its derivatives. researchgate.net Nevertheless, a nucleoside diphosphate (B83284) prodrug of the chemically less stable T-705 has also been synthesized and studied. researchgate.net

The rationale behind these prodrug designs is to overcome the inefficient conversion of the 5'-monophosphate to the 5'-diphosphate, which has been identified as a potential rate-limiting step in the metabolic activation of T-705 analogues. researchgate.net By delivering the diphosphate or triphosphate form directly into the cell, these prodrugs can achieve a more efficient metabolic bypass. For instance, DiPPro- and TriPPPro-compounds of T-1105 have demonstrated improved antiviral activity in cell culture against influenza A and B viruses. researchgate.net The DiPPro-T-1105-RDP, in particular, showed a four-fold higher potency in suppressing one-cycle viral RNA synthesis compared to the parent compound T-1105. researchgate.net

The synthesis of these complex molecules involves multi-step chemical processes. For example, the synthesis of nucleoside analogues of T-705, such as T-1106, has been a precursor to the development of their pronucleotides. nih.gov These T-1106 pronucleotides, particularly the diphosphate (DP) prodrugs, have shown potent inhibition of various influenza A virus subtypes, including H1N1, H3N2, H5N1, and H7N9. nih.gov Notably, these DP derivatives exhibited a 5- to 10-fold higher antiviral activity compared to T-705 itself, without significant cytotoxicity at therapeutically relevant concentrations. nih.gov

The research findings underscore the potential of prodrug strategies to enhance the antiviral efficacy of T-705 and its analogues. By facilitating the delivery of phosphorylated intermediates, these approaches can effectively circumvent metabolic bottlenecks and increase the intracellular concentration of the active antiviral agent.

Research Findings on T-705 Ribofuranose Derivative Prodrugs

Prodrug/IntermediateParent CompoundKey Findings
T-1105-RMP, -RDP, -RTPT-1105Synthesized for mechanistic studies. Phosphorylation of T-1105-RMP was found to be a bottleneck in metabolic activation. researchgate.net
cycloSal-T-1105T-1105A nucleotide prodrug approach designed to deliver the monophosphate intracellularly. researchgate.net
DiPPro-T-1105-RDPT-1105Showed efficient release of T-1105-RDP. Displayed improved cell culture activity against influenza A and B viruses. researchgate.net
TriPPPro-T-1105T-1105Designed to deliver the triphosphate form. Also showed improved antiviral activity in cell culture. researchgate.net
T-705 nucleoside diphosphate prodrugT-705Synthesized to bypass the initial phosphorylation steps, though noted to be chemically less stable than T-1105 analogues. researchgate.net
T-1106 pronucleotides (DP derivatives)T-1106Potent inhibitors of H1N1, H3N2, H5N1, and H7N9 influenza A viruses. Achieved 5- to 10-fold higher antiviral activity than T-705. nih.gov

Intracellular Metabolism and Enzymatic Activation Pathways

Host Cell Enzymatic Conversion of Favipiravir (B1662787) (Prodrug) to Ribofuranosyl Monophosphate (T-705RMP)

Once inside the host cell, Favipiravir undergoes an essential activation step: conversion to its phosphoribosylated form, T-705 ribofuranosyl-5'-monophosphate (T-705RMP). nih.govcrie.ru This initial transformation is not carried out by viral enzymes but by endogenous enzymes of the host cell. crie.runih.govactanaturae.ru The reaction involves the attachment of a ribose-5'-monophosphate group to the favipiravir base. nih.govresearchgate.net This conversion is a critical prerequisite for the subsequent phosphorylation steps that lead to the fully active antiviral agent. nih.govactanaturae.runih.govactanaturae.ruupol.cz

Research has identified human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) as the key host cell enzyme responsible for the direct phosphoribosylation of Favipiravir to T-705RMP. actanaturae.runih.govresearchgate.netupol.czjst.go.jp HGPRT, an enzyme involved in the purine (B94841) salvage pathway, catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to the prodrug. actanaturae.ruresearchgate.net

The critical role of this enzyme is demonstrated in studies using Madin-Darby canine kidney (MDCK) cells deficient in HGPRT, where the antiviral activity of T-705 was lost. nih.govresearchgate.net This dependency was further confirmed through gene knockdown experiments in human embryonic kidney 293T cells. nih.govresearchgate.net Despite its crucial role, enzymatic assays have revealed that Favipiravir is a poor substrate for human HGPRT, exhibiting high apparent Michaelis constant (Km(app)) values, which suggests inefficient conversion. nih.govresearchgate.net The crystal structure of T-705-RMP in complex with human HGPRT has been resolved, providing insight into how the compound binds to the enzyme's active site. nih.govresearchgate.net

Subsequent Phosphorylation to T-705 Ribofuranosyl-5'-Triphosphate (T-705-RTP)

Following its formation, T-705RMP is further metabolized by host cell kinases. nih.govactanaturae.ruactanaturae.ru It undergoes subsequent phosphorylation to its diphosphate (B83284) (T-705RDP) and ultimately to its active triphosphate form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP). nih.govactanaturae.runih.govdrugbank.combiomedpharmajournal.org This active metabolite, T-705-RTP, is the molecule that directly interacts with and inhibits the viral RNA-dependent RNA polymerase (RdRp). nih.govactanaturae.rudrugbank.comusu.edu

Studies in Madin-Darby canine kidney (MDCK) cells have shown that the intracellular accumulation of T-705-RTP increases in a concentration-dependent manner, with levels approaching their maximum by 9 hours of exposure to the prodrug. nih.govnih.gov Once the external prodrug is removed, the intracellular levels of T-705-RTP decline, with a calculated catabolic half-life of approximately 5.6 hours. nih.govnih.gov

Quantitative and Real-Time Monitoring of Enzymatic Conversions

To understand the pharmacokinetics and efficiency of Favipiravir's activation, researchers employ various quantitative and real-time monitoring techniques. These methods allow for the direct observation and measurement of the enzymatic reactions involved in the metabolic pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful, non-destructive tool for monitoring the metabolism of Favipiravir in real-time. nih.govresearchgate.net

19F-NMR: Because Favipiravir contains a fluorine atom, 19F-NMR can be used to directly and sensitively track the conversion of the prodrug into its metabolites. nih.govresearchgate.net This technique allows for target-selective observation of the HGPRT-catalyzed reaction. nih.govresearchgate.net

31P-NMR: This method enables the real-time observation of the same reaction by monitoring the phosphorus atoms. nih.govresearchgate.net It can detect the appearance of the phosphoribosyl group in the product, T-705RMP, as well as the pyrophosphate that is released during the reaction. nih.govresearchgate.net

These NMR-based approaches are essential for studying the kinetics of fluorinated drugs and can aid in the development of new antiviral analogs that are more efficiently activated by HGPRT. nih.govresearchgate.net

Table 1: Research Findings from NMR Spectroscopy Monitoring

TechniqueMonitored Atom(s)Reaction ObservedKey FindingsReference(s)
19F-NMRFluorineHGPRT-catalyzed conversion of Favipiravir to T-705RMPProvides direct, sensitive, and real-time observation of the prodrug's conversion. nih.gov, researchgate.net
31P-NMRPhosphorusHGPRT-catalyzed conversion of Favipiravir to T-705RMPAllows for real-time monitoring of the formation of T-705RMP and the pyrophosphate by-product. nih.gov, researchgate.net

Biochemical assays are fundamental for determining the kinetic parameters of the enzymes involved in Favipiravir's activation, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). nih.govresearchgate.netsemanticscholar.org These parameters provide quantitative measures of enzyme efficiency and substrate affinity.

Enzymatic assays using purified human HGPRT have been conducted to determine its kinetic constants for Favipiravir. nih.govresearchgate.net The results consistently show a high Km value, confirming that Favipiravir is a low-affinity substrate for the enzyme. nih.govresearchgate.net These kinetic values can also be determined using the NMR-based approaches described previously. nih.govresearchgate.net Strong anion exchange high-performance liquid chromatography (HPLC) with UV detection is another method used to quantify the final active metabolite, T-705-RTP, in cell lysates, allowing for the study of its accumulation and decay over time. nih.govnih.gov

Table 2: Enzyme Kinetic Parameters for the Phosphoribosylation of T-705

EnzymeSubstrateKinetic ParameterReported ValueReference(s)
Human HGPRTT-705 (Favipiravir)Km(app)6.4 mM nih.gov, researchgate.net
Human HGPRTT-705 (Favipiravir)kcat/Km(app)0.0019 mM⁻¹ min⁻¹ researchgate.net

Molecular Mechanism of Action As an Rna Polymerase Inhibitor

Recognition of T-705-RTP as a Purine (B94841) Nucleoside Analog by Viral RNA-Dependent RNA Polymerase (RdRp)

The initial step in T-705's antiviral activity involves its active metabolite, T-705-RTP, being mistaken for a natural purine nucleoside by the viral RdRp. nih.govnih.govoatext.commednexus.orgsci-hub.se This molecular mimicry is central to its function. oatext.com T-705-RTP, a pyrazine (B50134) carboxamide derivative, is structurally analogous to guanosine (B1672433) and adenosine (B11128), the building blocks of RNA. imperial.ac.ukasm.orgnih.gov

Studies have shown that the antiviral effect of T-705 is diminished in the presence of purine nucleosides, indicating a competitive relationship. nih.govjst.go.jpnih.govusu.edu The viral RdRp, a highly conserved enzyme among many RNA viruses, recognizes T-705-RTP as a valid substrate for incorporation into the nascent viral RNA chain. nih.govjst.go.jpjst.go.jp This recognition is a critical gateway for the subsequent inhibitory and mutagenic effects of the compound. drugbank.comcellsignal.com The broad-spectrum activity of T-705 against various RNA viruses, including influenza, arenaviruses, and flaviviruses, is attributed to the conserved nature of the RdRp catalytic domain that T-705-RTP targets. drugbank.comnih.govnih.govnih.govusu.edu

Competitive and Noncompetitive Inhibition of Nucleotide Incorporation

Once recognized by the viral RdRp, T-705-RTP exerts its inhibitory effects through a combination of competitive and noncompetitive mechanisms, depending on the natural nucleotide it is acting against.

Competition with Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP)

Kinetic analyses have definitively shown that T-705-RTP acts as a competitive inhibitor of both ATP and GTP. mednexus.orgplos.orgasm.orgnih.govnih.gov This means that T-705-RTP directly vies with the natural purine triphosphates for the active site of the RdRp. plos.orgnih.gov The structural similarity allows it to effectively compete, and its presence reduces the rate of incorporation of the correct purine nucleotides, ATP and GTP, into the growing RNA strand. mednexus.orgasm.orgnih.gov Biochemical assays have confirmed that increasing the concentration of ATP or GTP can overcome the inhibitory effect of T-705-RTP, a classic hallmark of competitive inhibition. plos.org

Noncompetitive and Mixed-Type Inhibition of Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP)

Table 1: Inhibition Kinetics of T-705-RTP against Influenza Virus RdRp
Natural NucleotideType of Inhibition by T-705-RTPReference
Adenosine Triphosphate (ATP)Competitive nih.gov
Guanosine Triphosphate (GTP)Competitive nih.gov
Uridine Triphosphate (UTP)Noncompetitive nih.gov
Cytidine Triphosphate (CTP)Mixed-Type nih.gov

Mechanisms of Lethal Mutagenesis

Beyond direct inhibition of the polymerase, a primary mechanism of T-705's antiviral action is the induction of lethal mutagenesis, where the accumulation of errors in the viral genome leads to non-viable viral progeny. elifesciences.orgmdpi.comnih.govnih.govasm.org

Incorporation into Nascent Viral RNA Leading to Errors (e.g., G→A and C→U mutations)

T-705-RTP's ambiguous base-pairing capability is the root of its mutagenic effect. plos.org Once incorporated into the nascent viral RNA strand, it can be read as either a guanine (B1146940) (G) or an adenine (B156593) (A) by the RdRp during subsequent rounds of replication. imperial.ac.ukasm.orgplos.org This leads to a high frequency of transition mutations. imperial.ac.ukasm.org

Specifically, when T-705-RTP is incorporated in place of G, it can pair with uracil (B121893) (U) or cytosine (C) in the template strand. During the synthesis of the complementary strand, this incorporated T-705 monophosphate (T-705-RMP) can then template the insertion of a C or a U. If it templates a U (acting like an A), it results in a G-to-A transition. Similarly, if T-705-RMP is incorporated opposite a C (acting like a G), and then templates a U in the next round (acting like an A), it can lead to a C-to-U transition. mdpi.comnih.govasm.orgplos.org This has been observed in multiple studies across different viruses, where treatment with T-705 leads to a significant increase in G→A and C→U (or C→T in DNA sequencing terms) mutations. mdpi.comnih.govasm.orgplos.orgresearchgate.net

Table 2: Predominant Mutations Induced by T-705
VirusObserved MutationsReference
Influenza A H1N1 VirusG→A and C→T (U) nih.govasm.orgresearchgate.net
Hepatitis C VirusG→A and C→U plos.org
NorovirusIncreased mutation frequencies elifesciences.orgnih.gov

Disruption of Viral RNA Replication and Transcription

The incorporation of T-705-RMP into the viral genome has profound consequences for viral replication and transcription. While a single incorporation event may only slow down RNA synthesis rather than immediately terminating it, the presence of these analogs within the RNA strand disrupts the normal function of the RdRp. nih.govasm.org Some studies suggest that the incorporation of two consecutive T-705-RMP molecules can lead to the termination of RNA synthesis. nih.govasm.org

The accumulation of mutations throughout the viral genome ultimately leads to "error catastrophe." elifesciences.orgmdpi.comnih.gov The resulting viral population contains a high proportion of non-viable genomes, leading to a sharp decrease in infectious viral particles. nih.govasm.orgcrie.ru This is evidenced by a reduction in the specific infectivity of the virus, which is the ratio of infectious virus particles to the total number of viral RNA copies. nih.govasm.org By corrupting the genetic integrity of the virus, T-705 effectively disrupts the entire viral life cycle, from replication of the genome to the transcription of viral genes necessary for producing new, functional virions. oatext.comnih.govusu.eduoatext.com

Chain Termination and Inhibition of Strand Extension

The incorporation of T-705 monophosphate (T-705 RMP) into the nascent viral RNA strand is a key step in inhibiting viral replication. plos.org However, the precise mechanism of how this leads to the cessation of RNA synthesis has been a subject of detailed investigation, with evidence pointing towards a model of delayed chain termination rather than immediate stoppage. plos.orgnih.govasm.org

Initial studies suggested that the incorporation of a single molecule of T-705 RTP into the nascent RNA strand was sufficient to inhibit further extension, a process termed chain termination. nih.govnih.gov This was observed in in vitro transcription assays with the influenza virus RdRp. nih.gov The mechanism was described as T-705 RTP competitively inhibiting the incorporation of ATP and GTP. nih.govmdpi.com

However, more detailed biochemical analyses have refined this model. It has been demonstrated that the incorporation of a single T-705 RMP molecule does not completely halt RNA synthesis but rather slows it down. nih.govplos.orgasm.org The polymerase can still add a few more natural nucleotides after a single T-705 incorporation event. nih.gov Complete and definitive termination of strand extension occurs upon the incorporation of two consecutive T-705 RMP molecules into the RNA strand. nih.govplos.orgnih.gov This unique mechanism is described as "delayed chain termination". nih.gov This dual action, combining the potential for mutagenesis at low concentrations with chain termination at higher concentrations or upon successive incorporations, makes T-705 a potent antiviral agent. asm.orgbiorxiv.org

FeatureDescriptionSource(s)
Inhibitor Form T-705 ribofuranosyl 5'-triphosphate (T-705 RTP) nih.govnih.gov
Target Enzyme Viral RNA-dependent RNA polymerase (RdRp) nih.govnih.gov
Mechanism Type Competitive substrate inhibitor, delayed chain terminator nih.govnih.govasm.org
Single Incorporation Effect Partially prevents or slows down RNA strand extension nih.govnih.govasm.org
Consecutive Incorporation Effect Completely terminates/blocks further RNA strand extension nih.govplos.orgnih.gov

Structural and Computational Analyses of RdRp Binding and Interaction

To understand the molecular basis of T-705's inhibitory action, researchers have employed advanced structural biology and computational modeling techniques. These studies provide atomic-level insights into how T-705 RTP interacts with the viral RdRp.

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the interaction between T-705 RTP and the RdRp of viruses like SARS-CoV-2. A high-resolution cryo-EM structure, determined at 2.5 Å, captured the SARS-CoV-2 RdRp in a complex with a template-primer RNA duplex and T-705 RTP. pnas.orgnih.gov

The structure clearly shows the inhibitor bound at the catalytic active site of the polymerase. pnas.orgnih.gov A significant finding from this structural analysis is that T-705 RTP adopts an unusual and catalytically nonproductive conformation within the active site. pnas.org The part of the molecule that would normally form a covalent bond with the growing RNA chain is misaligned, which explains why it is incorporated into the RNA strand with low efficiency. pnas.orgcam.ac.uk These structural data suggest that while T-705 RTP is a weak substrate for incorporation, it can effectively suppress RNA replication by acting as a competitive inhibitor against natural nucleotides like GTP. cam.ac.uk

Study SubjectTechniqueResolutionKey FindingsSource(s)
SARS-CoV-2 RdRp + T-705 RTPCryo-Electron Microscopy (Cryo-EM)2.5 ÅT-705 RTP binds at the catalytic site in a nonproductive conformation, explaining its low incorporation rate. pnas.orgnih.gov

Molecular docking and molecular dynamics (MD) simulations have complemented structural studies by predicting and analyzing the binding of T-705 RTP and its analogs to the RdRp of various RNA viruses. nih.govtandfonline.com These computational approaches calculate binding affinities and identify key molecular interactions.

For several RNA viruses, including human metapneumovirus (HMPV), respiratory syncytial virus (RSV), mumps virus (MuV), and measles virus (MeV), docking simulations showed that T-705 RTP can bind to the RdRp active sites. nih.gov A recurring interaction involves the triphosphate group of T-705 RTP and a critical aspartic acid residue within the RdRp active site. nih.gov

In a study on Nipah virus (NiV) RdRp, T-705 RTP (Favipiravir-TP) demonstrated a strong binding energy of -7.4 kcal/mol, forming interactions with active site residues Asp726 and Asn727. tandfonline.com Comparative computational studies on SARS-CoV-2 RdRp also identified T-705 RTP as a top candidate among nucleotide analogs based on docking scores and binding energy calculations. rsc.org These in silico analyses consistently show that T-705 RTP has a high affinity for the viral polymerase active site, supporting its role as a competitive inhibitor. nih.govtandfonline.comtandfonline.com

VirusRdRp Residue InteractionPredicted Binding EnergyComputational MethodSource(s)
HMPV, RSV, MuV, MeVAspartic Acid in Active SiteNot specifiedMolecular Docking nih.gov
Nipah Virus (NiV)Asp726, Asn727-7.4 kcal/molMolecular Docking tandfonline.com
Nipah Virus (NiV)Not specified-68.882 kJ/molMM-PBSA tandfonline.com
SARS-CoV-2Not specifiedNot specifiedMolecular Docking, MM-GBSA rsc.org

Preclinical Antiviral Research: in Vitro and Non Human in Vivo Studies

Broad-Spectrum Antiviral Activity against RNA Viruses in Cell Culture Models

In vitro studies have been instrumental in demonstrating the wide-ranging antiviral effects of T-705 against numerous RNA viruses. These experiments, typically conducted in various cell lines, have established the compound's ability to inhibit viral replication at the cellular level.

Efficacy Against Influenza Viruses (e.g., A, B, C, resistant strains)

T-705 has shown potent and broad-spectrum activity against influenza viruses in cell culture. asm.org It has been demonstrated to be effective against influenza A, B, and C viruses. asm.orgjst.go.jp Research has shown that T-705 exhibits significant inhibitory effects on the replication of various influenza virus strains, including seasonal A(H3N2) and A(H1N1) viruses, as well as nonseasonal viruses like A(H2N2), A(H4N2), and highly virulent avian A(H5N1). nih.gov

A key aspect of T-705's efficacy is its activity against strains that are resistant to other approved anti-influenza drugs, such as M2 ion channel blockers and neuraminidase inhibitors. asm.orgnih.gov In plaque reduction assays using Madin-Darby canine kidney (MDCK) cells, T-705 significantly inhibited the formation of plaques for the majority of tested viruses at a concentration of 3.2 μM. nih.gov The 50% effective concentrations (EC50) were found to range from 0.19 to 22.48 μM. nih.gov

The mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a target distinct from that of other existing influenza antivirals. nih.gov This selective inhibition of viral RdRp means that T-705 does not affect the synthesis of host cellular DNA and RNA. nih.gov

Table 1: In Vitro Efficacy of T-705 against Various Influenza Virus Strains

Virus Strain/Type Cell Line Assay Type EC50 (μM) Reference
Seasonal A(H3N2) MDCK Plaque Reduction 0.19 - 22.48 nih.gov
Seasonal A(H1N1) MDCK Plaque Reduction 0.19 - 22.48 nih.gov
Avian A(H5N1) MDCK Plaque Reduction 0.19 - 22.48 nih.gov
2009 A(H1N1) pandemic MDCK Plaque Reduction 0.19 - 22.48 nih.gov
Influenza A viruses Various IC50 0.013 - 0.48 µg/ml selleck.co.jp
Influenza B viruses Various IC50 0.039 - 0.089 µg/ml selleck.co.jp
Influenza C viruses Various IC50 0.030 - 0.057 µg/ml selleck.co.jp

Activity Against SARS-CoV-2 in In Vitro Systems

The in vitro efficacy of T-705 against SARS-CoV-2 has yielded varied results across different studies, which may be attributable to differences in the experimental protocols used. asm.org Some studies have reported weak to negligible effects in cultured cells. asm.org For instance, one study found that T-705 actually enhanced the propagation of SARS-CoV-2 in VeroE6 cells. asm.org

In contrast, other research has demonstrated inhibitory activity, with EC50 values ranging from 61.88 to 207.1 μM. asm.org One study using VeroE6 cells infected with SARS-CoV-2 reported an EC50 of 61.88 μM. nih.gov Another investigation found that in VeroE6 cells, infectious titer reductions of at least twofold were observed with 125 μM of T-705, and reductions ranging from 11 to 342-fold were seen with 500 μM. nih.gov In Caco-2 cells, the infectious titer reductions were around fivefold with 125 μM and ranged from 144 to 7721-fold with 500 μM of the drug. nih.gov The 50% cytotoxic concentrations (CC50) in both VeroE6 and Caco-2 cells were greater than 500 μM. nih.gov

Efficacy Against Other RNA Viruses (e.g., Ebola, Arenaviruses, Bunyaviruses, Flaviviruses)

T-705 has demonstrated a broad spectrum of activity against a variety of other RNA viruses in cell culture models.

Ebola Virus: In vitro studies have confirmed the antiviral activity of T-705 against the Ebola virus. nih.gov

Arenaviruses: T-705 has shown robust antiviral activity against highly pathogenic arenaviruses in cell culture. nih.gov It has been found to be effective against Guanarito virus, Junin virus, and Machupo virus at inhibitory concentrations similar to those reported for other nonpathogenic arenaviruses. nih.gov The compound is believed to act as a purine (B94841) nucleoside analog that specifically targets the arenaviral RdRp. nih.gov

Bunyaviruses: T-705 has been shown to inhibit the replication of several bunyaviruses, including the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). plos.org In vitro studies have also demonstrated its efficacy against Hantaviruses, such as Andes virus (ANDV) and Sin Nombre virus (SNV), the primary causes of Hantavirus Pulmonary Syndrome. asm.org For both ANDV and SNV, the 90% effective concentration was estimated to be at or below 5 μg/ml (≤31.8 μM). asm.org

Flaviviruses: Research has indicated that T-705 is an inhibitor of flavivirus replication. It has been shown to be effective against Usutu virus (USUV), a member of the Flaviviridae family. nih.gov

Table 2: In Vitro Efficacy of T-705 against Various RNA Viruses

Virus Family Virus Cell Line Efficacy Measure Result Reference
Arenaviridae Junin virus, Machupo virus, Guanarito virus Vero Inhibitory Concentration Effective at micromolar concentrations nih.gov
Bunyaviridae Andes virus, Sin Nombre virus Vero EC90 ≤5 μg/ml (≤31.8 μM) asm.org
Flaviviridae Usutu virus Various Inhibition of replication Demonstrated nih.gov
Filoviridae Ebola virus Various Antiviral activity Documented nih.gov

In Vivo Studies in Animal Models (excluding human trials)

Preclinical in vivo studies in various animal models have been crucial in evaluating the therapeutic potential of T-705 against a range of viral infections. These studies have provided insights into its efficacy in a living organism and have helped to establish its pharmacokinetic and pharmacodynamic profiles.

Evaluation of Antiviral Efficacy in Animal Infection Models (e.g., mice)

T-705 has demonstrated significant antiviral efficacy in several animal models of viral diseases.

Influenza Viruses: In mouse models, T-705 has been shown to be effective against lethal infections with highly pathogenic H5N1 influenza viruses, including oseltamivir-sensitive and -resistant strains. pnas.org Oral administration of T-705 protected mice from death in a dose-dependent manner. pnas.org

SARS-CoV-2: In a Syrian hamster model of SARS-CoV-2 infection, T-705 showed a strong dose-dependent antiviral effect when treatment was initiated before or at the same time as infection. nih.gov This led to a reduction of infectious titers in the lungs and an alleviation of clinical signs of the disease. nih.gov However, another study in Syrian hamsters noted that while T-705 showed some activity, it was less effective than other antivirals like Molnupiravir and was associated with toxicity at higher doses. researchgate.net

Ebola Virus: In a mouse model of Ebola virus disease, T-705 demonstrated efficacy in post-exposure prophylaxis. mdpi.com Treatment initiated 6 to 13 days after a lethal infection cured all mice, especially when started at the onset of liver damage and viremia. mdpi.com In cynomolgus macaques infected with Ebola virus, T-705 inhibited viral replication in a drug-concentration-dependent manner and led to increased survival rates at higher doses. nih.gov

Arenaviruses: In a guinea pig model of arenavirus hemorrhagic fever using an adapted strain of Pichindé virus, orally administered T-705 was highly effective. plos.org All animals recovered fully even when therapy was initiated a week after the virus challenge, at which point they were already exhibiting significant illness. plos.org The treatment led to dramatic reductions in peak serum virus titers. plos.org

Flaviviruses: In an AG129 mouse model of Usutu virus infection, treatment with T-705 significantly reduced the viral load in the blood and tissues and delayed the onset of virus-induced disease. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models have been essential for understanding the absorption, distribution, metabolism, and excretion of T-705, and for correlating drug exposure with its antiviral effect.

In nonhuman primates, PK studies were conducted to identify doses of T-705 that could potentially inhibit Ebola virus replication in vivo. nih.gov These studies were crucial in establishing the dosing regimens for subsequent efficacy studies in the same animal model. nih.gov

In the Syrian hamster model for SARS-CoV-2, pharmacokinetic analysis was performed to understand the drug's behavior and its correlation with antiviral efficacy. bohrium.com The antiviral effect of T-705 was found to be correlated with the incorporation of a large number of mutations into the viral genomes, leading to a decrease in viral infectivity. nih.gov

Modeling of data from animal studies has been used to support the dosing regimen of T-705 for emerging viruses. nih.gov For instance, data from nonhuman primates infected with Ebola virus was used to develop a model of the disease's pathogenesis that integrated the interactions between the virus, the host's immune response, and the action of T-705. researchgate.net

Investigation of Viral Resistance Mechanisms to T-705

The development of viral resistance is a significant challenge for antiviral therapies. However, preclinical research indicates that T-705 (Favipiravir) possesses a high genetic barrier to the development of resistance. nih.gov This characteristic is largely attributed to its primary mechanism of action: lethal mutagenesis. asm.orgh1.co This process involves the incorporation of the active form of T-705 into the viral RNA strand by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations at such a high rate that it generates a nonviable viral phenotype. asm.orgh1.co

Studies involving the application of selective drug pressure on influenza A (H1N1) viruses over multiple sequential passages in cell cultures have been conducted to investigate resistance. asm.orgh1.co In these experiments, researchers observed a significant decrease in infectious virus titers without a corresponding drop in the number of viral RNA copies. h1.co This resulted in a reduction of the specific virus infectivity, which is the ratio of infectious virus to the total viral RNA. h1.co This finding supports the lethal mutagenesis theory, where the virus continues to produce RNA but much of it is defective and non-infectious. asm.org Attempts to generate T-705-resistant influenza A virus strains through serial passage have been unsuccessful, even after 30 passages. nih.gov This difficulty in selecting for resistant variants suggests that any mutation in the viral polymerase that might confer resistance could simultaneously be detrimental to the enzyme's essential function, making such mutants non-viable. nih.govjst.go.jp

Molecular Characterization of Resistant Virus Strains

Despite the high barrier to resistance, studies have sought to identify molecular changes in viruses exposed to T-705. In investigations with influenza A (H1N1) viruses, applying selective pressure with T-705 did not lead to the selection of specific resistance-conferring mutations in key viral proteins, including the polymerase subunits PB1, PB2, PA, or the nucleoprotein (NP). asm.orgh1.co Phenotypic assays also confirmed that no resistant variants were selected. asm.orgh1.co Instead of specific amino acid changes conferring resistance, sequence analysis of the viral NP gene revealed an enrichment of G→A and C→T transversion mutations, consistent with the mechanism of lethal mutagenesis. asm.orgh1.co

In one study, nine variants of the influenza A/PR/8/34 (H1N1) strain were isolated after passages in the presence of T-705. These variants exhibited only minor changes in susceptibility, with 50% inhibitory concentrations (IC50) ranging from 0.4 to 2.1 times that of the parent virus. jst.go.jp Molecular analysis of these variants identified amino acid variations in the PB1, PB2, and PA genes of the RNA polymerase complex. jst.go.jp However, the pattern of these variations led researchers to conclude that T-705 does not function as a typical mutagen that selects for specific resistance mutations. jst.go.jp The absence of high-level resistant mutants suggests that mutations that would significantly reduce the polymerase's affinity for the active form of T-705 might also critically impair its natural function, thus preventing the emergence of such strains. nih.govjst.go.jp

Virus StrainKey FindingsMolecular ObservationsReference
Influenza A (H1N1)No resistant variants were selected after multiple passages with T-705. A significant decrease in specific virus infectivity was observed.No specific mutations were selected in PB1, PB2, PA, or NP proteins. An enrichment of G→A and C→T transversion mutations was noted. asm.orgh1.co
Influenza A/PR/8/34 (H1N1)Isolation of nine variants with minor susceptibility changes (0.4 to 2.1 times the IC50 of the parent strain). True resistant mutants were not isolated.Amino acid variations were identified in the PB1, PB2, and PA genes of the RNA polymerase complex. jst.go.jp
Influenza A/PR/8/34 (H1N1)Resistant viruses could not be isolated after 30 serial passages in the presence of T-705.Not applicable as no resistant strains were generated. nih.gov

Synergistic Antiviral Effects with Other Compounds in Preclinical Research

Combination therapy, where two or more drugs are used together, is a common strategy in antiviral research to enhance efficacy and reduce the likelihood of resistance. Preclinical studies have explored the potential for synergistic interactions between T-705 or its derivatives and other antiviral compounds. A notable example is the combination with the neuraminidase inhibitor oseltamivir (B103847). nih.govresearchgate.net

In one study, a diphosphate (B83284) (DP) prodrug of a T-705 ribonucleoside analogue, T-1106, was evaluated in combination with oseltamivir. nih.gov The research demonstrated that this lead DP prodrug candidate exhibited drug synergy with oseltamivir, suggesting a potential for combination antiviral therapy against influenza A virus infections. nih.govresearchgate.net This synergistic effect opens another avenue for therapeutic strategies, particularly against emerging influenza viruses with pandemic potential. nih.gov The combination of agents with different mechanisms of action—T-705 targeting the viral RNA polymerase and oseltamivir targeting neuraminidase—is a promising approach for future antiviral development. nih.gov

Compound CombinationTarget VirusObserved EffectReference
T-1106 Diphosphate Prodrug + OseltamivirInfluenza A Viruses (including H1N1, H3N2, H5N1, H7N9)Drug synergy was observed, indicating a potential for enhanced antiviral activity. nih.govresearchgate.net

Applications of T 705 Ribofuranose 13c5 in Research Methodologies

Utilization as a Stable Isotope-Labeled Tracer for Metabolic Pathway Elucidation

The primary application of isotopically labeled compounds like T-705 Ribofuranose-13C5 is in metabolic tracing studies. By introducing a labeled molecule into a biological system, researchers can follow its transformation and incorporation into various metabolic pathways, distinguishing it from endogenous, unlabeled molecules.

Favipiravir (B1662787) (T-705) is a prodrug that must be metabolized intracellularly to exert its antiviral effect. nih.gov The process involves conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP), through phosphoribosylation by cellular enzymes. abidipharma.comresearchgate.net Using this compound as a tracer allows for the unambiguous tracking of this metabolic activation sequence.

When cells are treated with favipiravir containing the 13C5-labeled ribofuranose moiety, analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be employed to detect and quantify the subsequent labeled metabolites. nih.gov The mass shift of +5 atomic mass units makes the labeled T-705 Ribofuranose monophosphate (T-705-RMP-13C5) and T-705-RTP-13C5 easily distinguishable from their natural-abundance counterparts. This enables precise measurement of the rates of formation and the intracellular concentrations of each metabolite, providing critical insights into the efficiency of the drug's activation. abidipharma.comnih.gov

Table 1: Metabolic Activation of Favipiravir and the Role of 13C5 Labeling

Metabolic StepMetaboliteRole of this compoundAnalytical Advantage
Initial RibosylationT-705 RibofuranoseServes as the starting labeled tracer compound.Known mass and structure for baseline.
PhosphorylationT-705 Ribofuranosyl-5'-monophosphate (RMP)Allows tracking of the first phosphorylation step.Labeled RMP is easily detected by its unique mass.
Further PhosphorylationT-705 Ribofuranosyl-5'-triphosphate (RTP)Enables monitoring of the final activation to the active drug form.Labeled RTP confirms the complete metabolic activation pathway. abidipharma.com

The active metabolite, T-705-RTP, functions as a purine (B94841) nucleotide analogue, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp). nih.govabidipharma.com The antiviral effect of favipiravir is attenuated by the addition of purine nucleic acids, indicating that the viral polymerase recognizes T-705-RTP as a substrate, mistaking it for a natural purine nucleotide like guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP). abidipharma.com

By using this compound, researchers can investigate the kinetics of this competition. These studies can quantify how effectively the labeled T-705-RTP-13C5 competes with unlabeled, natural GTP for the active site of the viral polymerase. Such experiments are crucial for understanding the drug's mechanism of action and its potency against different viral strains. actanaturae.ru The use of 13C-labeled ribose is a known method for investigating kinetic isotope effects in enzymatic reactions involving nucleotide synthesis, providing insights into transition states and reaction mechanisms. nih.gov

Advanced Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of five 13C atoms in the ribofuranose ring makes this compound an exceptional tool for Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for determining the structure and dynamics of molecules in solution.

NMR analysis of unlabeled nucleic acids or their components can be challenging due to severe resonance overlap, particularly among the sugar protons. nih.gov Introducing a uniform 13C label into the ribose moiety dramatically simplifies this process. nih.govnsf.gov Heteronuclear NMR experiments (e.g., HSQC, HMBC) can correlate the 1H and 13C nuclei, spreading the crowded proton signals over a much wider 13C chemical shift range.

This technique, applied to this compound and its metabolites, facilitates the unambiguous assignment of all sugar proton and carbon resonances. nih.govdrugbank.com With these assignments, researchers can determine the precise three-dimensional conformation of the ribofuranose ring (e.g., C2'-endo vs. C3'-endo puckering) and the orientation of the base relative to the sugar (syn vs. anti). Furthermore, this detailed structural information is essential for studying how T-705-RTP-13C5 interacts with the active site of its target enzyme, the viral RdRp, providing a basis for rational drug design. nih.gov

The 13C label serves as a direct probe for monitoring enzymatic reactions in real time. rsc.org By acquiring a series of 13C NMR spectra over time, researchers can observe the disappearance of the this compound substrate signal and the simultaneous appearance of product signals, such as T-705-RMP-13C5 and T-705-RTP-13C5.

This approach allows for the direct measurement of enzyme kinetics, providing data to calculate key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). panamacollegeofcellscience.orglibretexts.org Unlike many other assays that require stopping the reaction or using indirect measurements, NMR offers a non-invasive way to continuously monitor the biochemical transformation, yielding a more complete picture of the enzyme's catalytic cycle.

Development of Analytical Assays for Research Compound Quantification

Accurate quantification of drugs and their metabolites in biological samples is fundamental to pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. nih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. nih.govseejph.com this compound and its downstream metabolites are ideal internal standards for the quantification of their unlabeled counterparts. Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same behavior during sample extraction, processing, and ionization in the mass spectrometer. researchgate.net Any sample loss or variation in instrument response (matrix effects) will affect both the analyte and the standard equally. seejph.com

The mass difference allows the mass spectrometer to detect the analyte and the internal standard independently. The concentration of the unlabeled drug is then calculated from the ratio of its signal to the known concentration of the spiked-in labeled standard. This method yields highly accurate, precise, and robust quantification of favipiravir and its metabolites in complex matrices like plasma, cells, or tissues. nih.govnih.gov

Table 2: Parameters for a Typical LC-MS/MS Assay Using a 13C-Labeled Internal Standard

ParameterDescriptionExample Value/Condition
Chromatography
ColumnReversed-phase C18 or Phenyl column seejph.comX-Bridge phenyl column, 150 x 4.6mm, 3.5µm seejph.com
Mobile PhaseGradient of aqueous buffer (e.g., formic acid) and organic solvent (e.g., acetonitrile) nih.govFormic acid buffer and acetonitrile (B52724) seejph.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative modeESI+ nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)m/z 157.9 > 112.9 for favipiravir nih.gov
Internal StandardThis compound or other labeled favipiravir species researchgate.netMass transitions would be shifted by +5 amu for the 13C5-labeled species.
Validation
Linearity RangeThe concentration range over which the assay is accurate and precise.2.00 – 40.00 ng/mL seejph.com
Correlation Coefficient (R²)A measure of the linearity of the calibration curve.> 0.99 seejph.com

Use in Biochemical and Biophysical Studies of Viral Enzymes

The isotopically labeled compound this compound is instrumental in detailed biochemical and biophysical investigations of its active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP), and its interaction with viral RNA-dependent RNA polymerase (RdRp). These studies are crucial for elucidating the precise molecular mechanisms of viral inhibition.

Biochemical assays have demonstrated that T-705-RTP is a potent and selective inhibitor of the influenza virus RdRp. nih.gov The inhibitory activity of T-705-RTP is significantly higher against the viral polymerase compared to human DNA and RNA polymerases, indicating a high degree of selectivity. nih.gov This selectivity is a key factor in its antiviral effect, as it minimizes interference with the host cell's own replicative machinery. biotech-asia.org

Table 1: Inhibitory Activity of T-705-RTP against Viral and Human Polymerases

Polymerase Enzyme Source IC50 (µM)
RNA-dependent RNA polymerase (RdRp) Influenza Virus 0.341
DNA polymerase α Human >1000
DNA polymerase β Human >1000
DNA polymerase γ Human >1000
RNA polymerase II Human 905

Data sourced from Furuta et al. (2017) nih.gov

Further kinetic studies have revealed that T-705-RTP acts as a competitive inhibitor with respect to purine nucleosides, such as ATP and GTP. nih.gov This suggests that T-705-RTP is recognized by the viral RdRp as a purine nucleotide analog and competes with the natural substrates for the active site of the enzyme. biotech-asia.orgnih.gov

One of the key findings from biochemical studies is the ambiguous base-pairing property of T-705-RTP. It can be recognized by the influenza A virus polymerase as both a guanosine and an adenosine analog. plos.org This leads to its incorporation into the nascent viral RNA strand opposite either a cytosine or a uracil (B121893) on the template strand. nih.govplos.org The efficiency of this incorporation is relatively high, with the influenza virus polymerase showing only a low level of discrimination against T-705-RTP compared to its natural counterparts, GTP and ATP. plos.org

Table 2: Substrate Efficiency of T-705-RTP against Influenza A Virus Polymerase

Nucleotide Apparent Michaelis Constant (Kapp) (µM) Discrimination (Kapp, GTP / Kapp, NTP)
GTP 0.0078 ± 0.003 1
T-705 RTP - 19
ATP (A:C mismatch) - 330,000
3'-deoxy GTP - 4,900

Data sourced from Jin et al. (2013) plos.org

Biophysical studies, including in silico molecular docking, have provided insights into the binding interactions between T-705-RTP and the RdRp of various RNA viruses. These studies have calculated the binding energies of T-705-RTP to the active site of different viral polymerases, suggesting a favorable interaction. For some viruses, such as SARS-CoV-2, structural studies using techniques like cryo-electron microscopy have revealed a nonproductive binding mode of T-705-RTP at the catalytic site, which may explain a lower rate of incorporation for this particular virus. nih.gov

Table 3: Calculated Binding Energies of T-705-RTP with Viral RdRp

Virus Calculated Binding Energy (kcal/mol)
Human Metapneumovirus (HMPV) -7.8
Respiratory Syncytial Virus (RSV) -6.3
Mumps Virus (MuV) -6.4
Measles Virus (MeV) -6.7
Influenza H1N1 Virus -7.4

Data sourced from in silico studies. mdpi.com

Future Research Directions and Advanced Methodologies

Computational Modeling and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Novel Analogs

Computational modeling has emerged as an indispensable tool in the rational design of novel T-705 Ribofuranose analogs. By leveraging quantum chemical modeling, researchers can investigate the electronic properties and reactivity of favipiravir (B1662787) analogs, providing insights into their potential as more effective inhibitors of viral RdRp. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the physicochemical properties of compounds and their biological activities or properties. nih.gov

These in silico methods allow for the screening of virtual libraries of compounds, predicting their efficacy and potential side effects before their actual synthesis, thereby saving significant time and resources. nih.gov For instance, studies have focused on modifying the favipiravir structure to enhance its binding affinity to the SARS-CoV-2 RdRp and improve its productive binding modes. nih.govmdpi.com Key parameters analyzed in these studies often include molecular weight, lipophilicity, water solubility, and synthetic accessibility, all of which are crucial for the development of orally bioavailable drugs with favorable pharmacokinetic profiles. nih.gov

Table 1: Key Parameters in QSAR/QSPR Studies of Favipiravir Analogs
ParameterDescriptionImportance in Drug Design
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (LogP)The measure of a compound's ability to dissolve in fats, oils, and lipids.Affects membrane permeability and oral bioavailability.
Water SolubilityThe ability of a compound to dissolve in water.Crucial for formulation and absorption.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Synthetic Accessibility Score (SAS)A score that estimates the ease of synthesizing a compound.Important for the practical feasibility of producing a drug candidate.

Integration of Structural Biology and Biophysical Techniques for Deeper Mechanistic Insights

A profound understanding of the molecular interactions between T-705 Ribofuranose-5'-triphosphate (T-705-RTP) and the viral RdRp is critical for designing more effective inhibitors. jst.go.jpresearchgate.net Structural biology techniques, particularly electron cryomicroscopy (cryo-EM), have provided high-resolution structures of T-705-RTP in complex with viral polymerases, such as that of SARS-CoV-2. biorxiv.org These structures reveal the precise binding mode of the inhibitor within the catalytic site and the key amino acid residues involved in the interaction. researchgate.netbiorxiv.org

Biophysical techniques further complement these structural studies by providing dynamic and quantitative data on the binding events. Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can measure the binding affinity and kinetics of T-705-RTP and its analogs to the RdRp. This information is invaluable for understanding the structure-activity relationship and for the rational design of molecules with improved binding characteristics. In silico molecular docking studies, guided by experimental data, can further elucidate the binding energies and interactions of novel analogs with the viral polymerase. researchgate.net

High-Throughput Screening and Rational Design of Favipiravir Ribofuranose Analogs as Research Probes

High-throughput screening (HTS) is a powerful methodology for discovering novel antiviral agents from large compound libraries. mdpi.com The development of robust and miniaturized cell-based assays allows for the rapid evaluation of thousands of compounds for their ability to inhibit viral replication. mdpi.commdpi.com These platforms are instrumental in identifying initial "hits" that can then be optimized through medicinal chemistry efforts.

The rational design of Favipiravir Ribofuranose analogs as research probes is another crucial area of investigation. These probes, which can be fluorescently labeled or otherwise modified, are essential tools for studying the mechanism of action of T-705. They can be used to visualize the incorporation of the nucleotide analog into the viral RNA, to study its effect on polymerase processivity, and to investigate the mechanisms of viral mutagenesis. Structure-based rational design, informed by the crystal structures of viral polymerases, allows for the precise modification of the T-705 scaffold to create these valuable research tools. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Preclinical Evaluation of Novel Compounds

The preclinical evaluation of novel antiviral compounds requires sophisticated in vitro and ex vivo models that can accurately predict their efficacy and safety in humans. Traditional 2D cell culture models, while useful for initial screening, often fail to recapitulate the complexity of the in vivo environment. mdpi.com Consequently, there is a growing emphasis on the development of more physiologically relevant models.

Advanced in vitro models include 3D cell cultures, such as organoids and spheroids, which better mimic the architecture and function of native tissues. mdpi.com Organ-on-a-chip or microphysiological systems (MPSs) represent a further leap forward, allowing for the co-culture of different cell types in a microfluidic environment that simulates organ-level physiology. mdpi.com For antiviral research, lung organoids and lung-on-a-chip models are particularly relevant for studying respiratory viruses.

Ex vivo models, which utilize tissues or cells taken directly from an organism and maintained in an artificial environment, provide another layer of preclinical evaluation. invivotek.com These models can offer valuable insights into the drug's efficacy in a more complex biological system before moving into in vivo animal studies.

Exploring Pan-Antiviral Strategies Based on T-705 Ribofuranose-Dependent Mechanisms

The broad-spectrum activity of favipiravir against a wide range of RNA viruses stems from its mechanism of targeting the conserved catalytic domain of the RdRp. jst.go.jpnih.gov This makes the T-705 Ribofuranose scaffold an attractive starting point for the development of pan-antiviral agents—drugs that are effective against multiple viral families.

Future research in this area will focus on several key strategies:

Targeting Conserved Motifs: Designing analogs that interact with highly conserved amino acid residues within the RdRp active site across different viral species.

Inducing Lethal Mutagenesis: Enhancing the ability of the nucleotide analog to be incorporated into the viral genome and cause an accumulation of mutations that leads to viral extinction. plos.org

Combination Therapies: Investigating the synergistic effects of T-705 Ribofuranose analogs with other antiviral drugs that have different mechanisms of action. This approach can increase efficacy and reduce the likelihood of developing drug resistance.

The ultimate goal is to develop a single therapeutic agent or a combination of agents that can be deployed against a variety of existing and emerging RNA viral threats, a critical need in an era of increasing pandemic risk.

Q & A

Q. What is the primary mechanism of action of T-705 Ribofuranose-13C5 against RNA viruses?

T-705 exerts its antiviral activity primarily through its triphosphate metabolite (T-705 RTP), which inhibits viral RNA-dependent RNA polymerase (RdRp). T-705 RTP acts as an ambiguous base-pairing nucleotide, mimicking guanosine and adenosine analogs, leading to misincorporation into viral RNA and lethal mutagenesis . Unlike ribavirin, T-705 does not deplete intracellular GTP pools but competitively inhibits GTP binding to RdRp, as demonstrated in influenza A virus (IAV) polymerase assays . This dual mechanism—mutagenesis and direct polymerase inhibition—contributes to its broad-spectrum antiviral efficacy.

Q. How does T-705's antiviral efficacy compare to ribavirin in vitro?

In vitro studies show T-705 exhibits higher substrate efficiency for viral polymerases compared to ribavirin. For example, T-705 achieved 90% effective concentrations (EC₉₀) of ≤5 µg/mL (≤31.8 µM) against hantaviruses, whereas ribavirin required higher doses . This difference arises from T-705’s direct RdRp inhibition and reduced cytotoxicity, as its monophosphate form (T-705 RMP) weakly inhibits cellular IMP dehydrogenase compared to ribavirin-MP .

Q. What in vitro assays are standard for evaluating T-705's inhibitory concentration against novel viruses?

Standard assays include:

  • Plaque reduction assays : Quantify viral load reduction in infected cell monolayers (e.g., Vero E6 cells for Sudan virus (SUDV) ).
  • RT-qPCR : Measures viral RNA replication kinetics in treated vs. untreated cells .
  • Cell viability assays (e.g., MTT): Determine cytotoxic concentration (CC₅₀) to establish selectivity indices (SI = CC₅₀/EC₅₀) .

Advanced Research Questions

Q. How do researchers optimize dosage regimens for T-705 in delayed treatment models of viral infection?

Delayed treatment studies in animal models (e.g., guinea pigs, hamsters) use escalating doses and timed administration post-infection. For SUDV, subcutaneous T-705 (50–100 mg/kg/day) administered 1–4 days post-infection achieved 83%–100% survival, even with delayed initiation . In Rift Valley fever virus (RVFV) rat models, oral T-705 (300 mg/kg/day) starting 48 hours post-infection yielded 92% survival, highlighting dose-dependent efficacy in advanced disease stages .

Q. What experimental approaches are used to determine the mutagenic effects of T-705 on viral genomes?

Key methodologies include:

  • Deep sequencing : Identifies mutation frequencies (e.g., G→A/C→U transitions in hepatitis C virus treated with T-705) .
  • Viral passage under subtherapeutic doses : Observes accumulation of mutations leading to "error catastrophe" and extinction .
  • Competitive inhibition assays : Compare T-705 RTP incorporation rates against natural nucleotides in RdRp enzymatic assays .

Q. How does the tautomeric form of T-705 influence its base-pairing fidelity with viral RNA?

Density functional theory (DFT) calculations reveal T-705 preferentially adopts the enol tautomer in solution, enabling hydrogen bonding with both cytidine and uridine. Protonation at physiological pH occurs at the pyrazine ring nitrogen, stabilizing base-pairing mismatches during RNA synthesis . This tautomerism underpins its ambiguous base-pairing, a critical factor in its mutagenic activity .

Q. What are the challenges in translating T-705's in vitro RNA polymerase inhibition to in vivo efficacy?

Challenges include:

  • Metabolic stability : Rapid conversion of T-705 to active RTP in hepatocytes vs. inconsistent tissue penetration .
  • Host-pathogen variability : EC₅₀ values differ across viruses (e.g., 8.2 µg/mL for SUDV vs. ≤5 µg/mL for hantaviruses ), necessitating model-specific dosing.
  • Delayed treatment windows : Efficacy diminishes if administered after peak viremia, as seen in RVFV models .

Q. How do researchers address discrepancies in EC₅₀ values across different viral models for T-705?

Discrepancies arise from variations in viral polymerase fidelity and host cell metabolism. Standardization involves:

  • Normalizing assays : Use identical cell lines (e.g., Vero E6) and infection protocols .
  • Molar dose comparisons : Convert mg/kg to µmol/kg to account for molecular weight differences between viruses .
  • Meta-analysis of EC₅₀ ranges : Identify outliers due to assay sensitivity (e.g., plaque vs. cytopathic effect readouts) .

Methodological Considerations

Q. What methodologies are employed to assess the combined efficacy of T-705 with other antiviral agents?

Co-administration studies (e.g., T-705 + ribavirin) use:

  • Isobologram analysis : Determines synergistic, additive, or antagonistic effects .
  • Viral titer reduction : Measures combined effect on serum/organ viral loads (e.g., liver, spleen) .
  • Survival kinetics : Tracks delayed encephalitis or relapse in dual-therapy models .

Q. How do researchers validate T-705's broad-spectrum claims across diverse virus families?

Validation strategies include:

  • Cross-family testing : Evaluate EC₅₀ in Flaviviridae (e.g., HCV ), Bunyaviridae (e.g., RVFV ), and Filoviridae (e.g., SUDV ).
  • Structural homology modeling : Compare RdRp active sites to predict T-705 binding efficiency .
  • Resistance profiling : Serial passage under T-705 pressure to identify escape mutations .

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